5-Bromo-4'-chlorosalicylanilide

Descripción

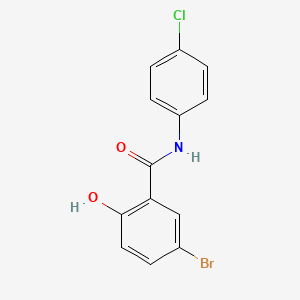

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-N-(4-chlorophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClNO2/c14-8-1-6-12(17)11(7-8)13(18)16-10-4-2-9(15)3-5-10/h1-7,17H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSGXIBYUQJHMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190256 | |

| Record name | Bromosalicylchloranilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3679-64-9 | |

| Record name | Bromosalicylchloranilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3679-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromosalicylchloranilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003679649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromochlorosalicylanilide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13696 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Salifungin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromosalicylchloranilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4'-chlorosalicylanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOCHLOROSALICYLANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GK715PWMQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of 5-Bromo-4'-chlorosalicylanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4'-chlorosalicylanilide is a halogenated salicylanilide, a class of compounds that has garnered significant interest for its broad spectrum of biological activities. Initially explored for their antimicrobial properties, salicylanilides have become prominent as potent anthelmintic agents in both veterinary and human medicine.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the historical context of salicylanilide development, provides a detailed experimental protocol for its synthesis, summarizes its physicochemical properties, and explores its primary mechanism of action as an uncoupler of oxidative phosphorylation. The guide also presents diagrams of the synthesis workflow and the signaling pathway associated with its biological activity, offering a valuable resource for researchers in medicinal chemistry and drug development.

Discovery and Historical Context

The journey of salicylanilides in medicinal chemistry began in the mid-20th century. These compounds, characterized by a salicylic acid moiety linked to an aniline through an amide bond, were initially investigated for their antibacterial and antifungal properties.[1] A significant breakthrough occurred with the discovery that halogenation of the salicylanilide structure dramatically enhanced its biological potency. This led to the development of a range of halogenated salicylanilides with powerful anthelmintic properties, which became crucial in veterinary medicine for controlling parasitic worm infections in livestock.[1][2][3]

While the specific timeline and individual researchers behind the discovery of this compound are not extensively documented in readily available literature, its development falls within the broader surge of research into halogenated salicylanilides for anthelmintic applications from the 1960s onwards.[1] Compounds like niclosamide, closantel, and rafoxanide emerged during this period as commercially significant anthelmintics.[2] The exploration of various halogen substitution patterns on both the salicylic acid and aniline rings was a common strategy to optimize efficacy and selectivity, and it is within this context that this compound was likely synthesized and evaluated.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Source |

| Chemical Name | 5-Bromo-N-(4-chlorophenyl)-2-hydroxybenzamide | [4] |

| Synonyms | 5-Bromo-4'-chloro-2-hydroxybenzanilide, Multifungin | [4] |

| CAS Number | 3679-64-9 | [4] |

| Molecular Formula | C₁₃H₉BrClNO₂ | [4] |

| Molecular Weight | 326.57 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 246 °C | [5] |

| Solubility | Soluble in hot acetone | [5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of 5-bromosalicylic acid and 4-chloroaniline. This reaction is an amide bond formation, which can be facilitated by a variety of coupling agents or by converting the carboxylic acid to a more reactive species, such as an acyl chloride.

General Synthesis Workflow

The overall synthetic strategy involves two main steps: the activation of the carboxylic acid group of 5-bromosalicylic acid, followed by its reaction with 4-chloroaniline.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 5-bromosalicylic acid and 4-chloroaniline using thionyl chloride as the activating agent.

Materials:

-

5-Bromosalicylic acid

-

4-Chloroaniline

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

-

Pyridine (optional, as a catalyst and acid scavenger)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

Step 1: Formation of 5-Bromosalicyloyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromosalicylic acid (1.0 equivalent) in anhydrous toluene.

-

Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature. A small amount of pyridine can be added as a catalyst.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This will yield the crude 5-bromosalicyloyl chloride as an oily or solid residue.

Step 2: Synthesis of this compound

-

Dissolve the crude 5-bromosalicyloyl chloride in a suitable anhydrous solvent such as toluene or dichloromethane in a clean, dry flask.

-

In a separate flask, dissolve 4-chloroaniline (1.0 equivalent) in the same solvent.

-

Slowly add the solution of 4-chloroaniline to the stirred solution of 5-bromosalicyloyl chloride at room temperature. If pyridine was not used in the first step, it can be added here as an acid scavenger.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC).

-

Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

-

Recrystallize the crude this compound from a suitable solvent, such as ethanol, to obtain the purified product as a white to off-white crystalline solid.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action for the anthelmintic activity of salicylanilides, including this compound, is the uncoupling of oxidative phosphorylation in the mitochondria of the parasite.[6] This process disrupts the parasite's energy metabolism, leading to paralysis and death.

Mitochondria generate ATP through a process called oxidative phosphorylation, where a proton gradient (proton-motive force) is established across the inner mitochondrial membrane by the electron transport chain. This gradient drives ATP synthase to produce ATP. Salicylanilides act as protonophores, meaning they can transport protons across the inner mitochondrial membrane, dissipating the proton gradient.[6] This uncouples the electron transport chain from ATP synthesis. The electron transport chain continues to function, and oxygen is consumed, but the energy is dissipated as heat instead of being used to produce ATP.

In addition to their role as mitochondrial uncouplers, recent research has unveiled that salicylanilides can modulate various signaling pathways, which may contribute to their broader biological activities, including potential anticancer properties.[7][8] These pathways include:

-

STAT3 Signaling: Some salicylanilides have been shown to inhibit the STAT3 signaling pathway, which is often constitutively activated in cancer cells and plays a crucial role in cell proliferation and survival.[9]

-

Wnt/β-catenin Signaling: This pathway is vital in embryonic development and tissue homeostasis, and its aberrant activation is linked to various cancers. Certain salicylanilides can inhibit this pathway.[10][11]

-

NF-κB Signaling: The NF-κB pathway is a key regulator of inflammation and cell survival. Inhibition of this pathway by some salicylanilides contributes to their anti-inflammatory and pro-apoptotic effects.[5][7]

The multifaceted mechanism of action of salicylanilides continues to be an active area of research, with potential implications for their use in a variety of therapeutic areas beyond their established role as anthelmintics.

Conclusion

This compound is a significant member of the halogenated salicylanilide class of compounds. Its history is intertwined with the broader development of anthelmintics that have had a major impact on veterinary and human health. The synthesis of this compound is achievable through established organic chemistry principles, primarily involving the amidation of 5-bromosalicylic acid. Its primary mechanism of action as a mitochondrial uncoupler is well-understood and provides a clear rationale for its anthelmintic properties. The ongoing exploration of the effects of salicylanilides on various cellular signaling pathways suggests that this compound and related compounds may hold promise for future therapeutic applications. This guide provides a foundational resource for researchers interested in the synthesis, properties, and biological activities of this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. The pharmacology of halogenated salicylanilides and their anthelmintic use in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-4'-chlorosalicylanilide: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential mechanisms of action of 5-Bromo-4'-chlorosalicylanilide. This document summarizes key data in structured tables, outlines experimental protocols, and visualizes complex biological pathways to support further research and development.

Core Physicochemical Properties

This compound, a halogenated derivative of salicylanilide, possesses a unique set of physicochemical properties that are critical for its biological activity and formulation development. A summary of these properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉BrClNO₂ | [1][2] |

| Molecular Weight | 326.57 g/mol | [1][2] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 245.0 to 248.0 °C | |

| Boiling Point (Predicted) | 372.8 ± 42.0 °C | |

| Density (Predicted) | 1.675 ± 0.06 g/cm³ | |

| pKa (Predicted) | 7.57 ± 0.43 | |

| Solubility | Soluble in hot acetone |

Spectroscopic Data (Representative)

¹H NMR (Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | -OH |

| ~9.0 | Singlet | 1H | -NH |

| ~8.0 | Doublet | 1H | Aromatic CH (position 6) |

| ~7.6 | Doublet of doublets | 1H | Aromatic CH (position 4) |

| ~7.4 | Doublet | 2H | Aromatic CH (positions 2' and 6') |

| ~7.3 | Doublet | 2H | Aromatic CH (positions 3' and 5') |

| ~7.0 | Doublet | 1H | Aromatic CH (position 3) |

¹³C NMR (Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (amide) |

| ~155 | C-OH |

| ~138 | C-Cl |

| ~135 | Aromatic C-Br |

| ~130-120 | Aromatic CH |

| ~118 | Aromatic C-NH |

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H and N-H stretching |

| ~3100 | Medium | Aromatic C-H stretching |

| ~1650 | Strong | C=O stretching (amide I) |

| ~1590 | Medium | N-H bending (amide II) |

| ~1540 | Medium | Aromatic C=C stretching |

| ~1250 | Strong | C-O stretching (phenol) |

| ~830 | Strong | C-H out-of-plane bending (para-substituted ring) |

| ~750 | Strong | C-Cl stretching |

| ~650 | Medium | C-Br stretching |

Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

| m/z | Relative Intensity | Assignment |

| 325/327/329 | High | [M]⁺, [M+2]⁺, [M+4]⁺ molecular ion cluster |

| 200/202 | Medium | [C₇H₄BrO₂]⁺ fragment |

| 127/129 | Medium | [C₆H₄ClN]⁺ fragment |

Experimental Protocols

Generalized Synthesis of this compound

This protocol describes a generalized method for the synthesis of this compound via the amidation of 5-bromosalicylic acid with 4-chloroaniline.

Materials:

-

5-Bromosalicylic acid

-

4-Chloroaniline

-

Thionyl chloride (SOCl₂) or similar activating agent

-

Anhydrous aprotic solvent (e.g., Toluene, Dichloromethane)

-

Base (e.g., Pyridine, Triethylamine)

-

Hydrochloric acid (HCl) solution

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Recrystallization solvent (e.g., Ethanol/water mixture)

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask, suspend 5-bromosalicylic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours until the solid dissolves and the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-bromosaloyl chloride.

-

Amidation: Dissolve the crude 5-bromosaloyl chloride in an anhydrous aprotic solvent. In a separate flask, dissolve 4-chloroaniline and a slight excess of a base (e.g., pyridine) in the same solvent. Cool the aniline solution in an ice bath and add the acid chloride solution dropwise with constant stirring.

-

Reaction and Work-up: Allow the reaction mixture to stir at room temperature overnight. After the reaction is complete, wash the mixture sequentially with dilute HCl, water, and saturated NaHCO₃ solution.

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product. Purify the crude this compound by recrystallization from a suitable solvent system.

Caption: Generalized synthesis workflow for this compound.

Mechanism of Action and Signaling Pathways

Salicylanilides, including this compound, are known to exhibit a range of biological activities, notably as antifungal and antimicrobial agents. Their primary mechanism of action is believed to be the uncoupling of oxidative phosphorylation in mitochondria.[3] This disruption of the proton motive force leads to a decrease in ATP synthesis and an increase in reactive oxygen species (ROS), ultimately causing cellular stress and death.

Furthermore, salicylanilides have been shown to modulate several key signaling pathways implicated in inflammation, cell survival, and proliferation. These pathways include:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Inhibition of the NF-κB pathway can lead to reduced inflammation and apoptosis.

-

STAT3 (Signal Transducer and Activator of Transcription 3): Inhibition of STAT3 signaling can suppress tumor growth and survival.

-

mTORC1 (Mechanistic Target of Rapamycin Complex 1): Modulation of the mTORC1 pathway can affect cell growth, proliferation, and autophagy.

The antifungal activity of salicylanilides is particularly noteworthy. They have been shown to be effective against a range of fungal pathogens, including strains resistant to conventional antifungal drugs.[4] The disruption of mitochondrial function is a key aspect of their antifungal efficacy.[5][6]

Caption: Proposed mechanism of action for this compound.

This technical guide provides a foundational understanding of this compound for research purposes. Further experimental validation of the predicted spectroscopic data and optimization of the synthesis protocol are recommended for specific research applications.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound , >98.0%(T) , 3679-64-9 - CookeChem [cookechem.com]

- 3. The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A phenotypic small-molecule screen identifies halogenated salicylanilides as inhibitors of fungal morphogenesis, biofilm formation and host cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Crystal Structure Analysis of 5-Bromo-4'-chlorosalicylanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data presentation pertinent to the crystal structure analysis of 5-Bromo-4'-chlorosalicylanilide. While a definitive crystal structure for this specific compound is not publicly available at the time of this publication, this document outlines the established experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of similar small organic molecules. Furthermore, it presents the necessary data in a structured format, serving as a template for future studies. This guide also explores the potential biological significance of this compound by illustrating a relevant signaling pathway, the NF-κB pathway, which is a known target for salicylanilide derivatives.

Introduction

This compound is a halogenated derivative of salicylanilide. The parent compound, salicylanilide, is an amide of salicylic acid and aniline, and its derivatives are known to possess a wide range of pharmacological activities, including anthelmintic, antibacterial, and antifungal properties. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the physicochemical and biological properties of the molecule.

The precise three-dimensional arrangement of atoms within a crystal lattice, determined through X-ray crystallography, is fundamental to understanding a compound's structure-activity relationship. This knowledge is paramount in the field of drug development for rational drug design and optimization. Although the crystal structure of this compound has not been reported, this guide provides the foundational knowledge and experimental framework for its determination and analysis.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉BrClNO₂ | [1] |

| Molecular Weight | 326.57 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Not available | |

| Solubility | Insoluble in water; soluble in organic solvents | |

| CAS Number | 3679-64-9 | [1] |

Table 1: Physicochemical Properties of this compound.

Crystallographic Data

As of the date of this publication, the single-crystal X-ray diffraction data for this compound is not available in the Cambridge Structural Database (CSD) or in published literature. The following tables are provided as a template for the presentation of such data once it becomes available.

Crystal Data and Structure Refinement

| Parameter | Hypothetical Data Placeholder |

| Empirical formula | C₁₃H₉BrClNO₂ |

| Formula weight | 326.57 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | a = value Å, α = 90° |

| b = value Å, β = value° | |

| c = value Å, γ = 90° | |

| Volume | value ų |

| Z | value |

| Density (calculated) | value Mg/m³ |

| Absorption coefficient | value mm⁻¹ |

| F(000) | value |

| Crystal size | value x value x value mm³ |

| Theta range for data collection | value to value° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | value |

| Independent reflections | value [R(int) = value] |

| Completeness to theta | value % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | value / value / value |

| Goodness-of-fit on F² | value |

| Final R indices [I>2sigma(I)] | R1 = value, wR2 = value |

| R indices (all data) | R1 = value, wR2 = value |

| Largest diff. peak and hole | value and -value e.Å⁻³ |

Table 2: Hypothetical Crystal Data and Structure Refinement Details for this compound.

Selected Bond Lengths, Bond Angles, and Torsion Angles

| Bond/Angle/Torsion | Length (Å) / Angle (°) |

| Br(1)-C(5) | Hypothetical Data Placeholder |

| Cl(1)-C(4') | Hypothetical Data Placeholder |

| O(1)-C(2) | Hypothetical Data Placeholder |

| O(2)-C(7) | Hypothetical Data Placeholder |

| N(1)-C(7) | Hypothetical Data Placeholder |

| N(1)-C(1') | Hypothetical Data Placeholder |

| C(2)-C(1)-C(6) | Hypothetical Data Placeholder |

| C(4')-C(3')-C(5') | Hypothetical Data Placeholder |

| O(2)-C(7)-N(1) | Hypothetical Data Placeholder |

| C(1')-N(1)-C(7) | Hypothetical Data Placeholder |

| C(6)-C(1)-C(1')-N(1) | Hypothetical Data Placeholder |

| C(2)-C(1)-C(1')-N(1) | Hypothetical Data Placeholder |

Table 3: Hypothetical Selected Geometric Parameters for this compound.

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of this compound. These protocols are based on established methods for similar organic compounds.

Synthesis of this compound

The synthesis of this compound can be achieved via the amidation of 5-bromosalicylic acid with 4-chloroaniline.

Materials:

-

5-Bromosalicylic acid

-

4-Chloroaniline

-

Thionyl chloride (SOCl₂) or a similar coupling agent (e.g., DCC, EDC)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Base (e.g., triethylamine, pyridine)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Acid Chloride Formation: A mixture of 5-bromosalicylic acid and a slight excess of thionyl chloride in an anhydrous solvent is refluxed until the reaction is complete (monitored by TLC). The excess thionyl chloride and solvent are removed under reduced pressure.

-

Amidation: The resulting 5-bromosalicyloyl chloride is dissolved in an anhydrous solvent and cooled in an ice bath. A solution of 4-chloroaniline and a base in the same solvent is added dropwise with stirring.

-

Work-up: The reaction mixture is stirred at room temperature until completion. The mixture is then washed successively with dilute HCl, water, and saturated NaHCO₃ solution.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed using a rotary evaporator. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Figure 1: Synthetic workflow for this compound.

Single Crystal Growth

The growth of single crystals of sufficient quality for X-ray diffraction is a critical step. Several methods can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

X-ray Diffraction Data Collection and Structure Solution

Instrumentation:

-

Single-crystal X-ray diffractometer (e.g., Bruker, Rigaku)

-

X-ray source (e.g., Mo Kα, Cu Kα)

-

Detector (e.g., CCD, CMOS)

-

Cryosystem for low-temperature data collection

Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in the X-ray beam, and diffraction data are collected at a specific temperature (often 100 K to minimize thermal vibrations). A series of diffraction images are recorded as the crystal is rotated.

-

Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to improve the accuracy of the atomic coordinates, thermal parameters, and other structural details.

References

Spectroscopic Profile of 5-Bromo-4'-chlorosalicylanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-4'-chlorosalicylanilide, a halogenated salicylanilide derivative of interest in pharmaceutical and chemical research. This document compiles available and predicted spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for ease of reference and comparison. Detailed, generalized experimental protocols for acquiring such data are also provided.

Core Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The expected ¹H and ¹³C NMR spectral data for this compound, likely recorded in a solvent such as DMSO-d₆, are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 - 11.0 | Singlet | 1H | -OH (Phenolic) |

| ~10.0 - 10.5 | Singlet | 1H | -NH- (Amide) |

| ~8.0 | Doublet | 1H | H-6 |

| ~7.7 | Doublet of Doublets | 1H | H-4 |

| ~7.6 | Doublet | 2H | H-2', H-6' |

| ~7.4 | Doublet | 2H | H-3', H-5' |

| ~7.0 | Doublet | 1H | H-3 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Amide) |

| ~158 | C-2 (C-OH) |

| ~138 | C-1' |

| ~135 | C-4 |

| ~132 | C-6 |

| ~129 | C-3', C-5' |

| ~128 | C-4' (C-Cl) |

| ~122 | C-2', C-6' |

| ~120 | C-1 |

| ~118 | C-3 |

| ~115 | C-5 (C-Br) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are predicted based on the functional groups present (phenol, secondary amide, and aromatic rings).

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 - 3200 | Broad | O-H Stretch (Phenol, H-bonded) |

| ~3300 - 3100 | Medium | N-H Stretch (Amide) |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~1650 | Strong | C=O Stretch (Amide I) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1550 | Medium | N-H Bend (Amide II) |

| ~1250 | Medium | C-O Stretch (Phenol) |

| ~820 | Strong | C-H Out-of-plane Bend (para-substituted ring) |

| ~600 - 500 | Medium | C-Br Stretch |

| ~800 - 700 | Medium | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern in the mass spectrum.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (Da) | Adduct/Fragment | Notes |

| 325/327/329 | [M]⁺ | Molecular ion peak cluster due to Br and Cl isotopes. |

| 326/328/330 | [M+H]⁺ | Protonated molecular ion peak cluster.[2] |

| 348/350/352 | [M+Na]⁺ | Sodium adduct peak cluster.[2] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

NMR Spectroscopy

¹H and ¹³C NMR Spectra Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

-

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.[3]

-

-

¹³C NMR Parameters:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Reference the chemical shifts to the solvent peak of DMSO-d₆ at 39.52 ppm.[3]

-

Infrared (IR) Spectroscopy

FT-IR Spectrum Acquisition (KBr Pellet Method)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

-

Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

Mass Spectrometry

Electron Ionization Mass Spectrum (EI-MS) Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.[7]

-

Data Acquisition:

-

Bombard the sample with electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

The resulting mass spectrum will show the molecular ion and various fragment ions.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

References

Initial Biological Activity Screening of 5-Bromo-4'-chlorosalicylanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4'-chlorosalicylanilide is a halogenated salicylanilide, a chemical class renowned for a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, drawing upon the established pharmacological profile of structurally related salicylanilides. While specific quantitative bioactivity data for this compound is not extensively available in the public domain, this guide synthesizes the known antimicrobial, anticancer, and anthelmintic properties of this compound class. Detailed experimental protocols for key screening assays are provided, alongside visualizations of relevant biological pathways and experimental workflows to support further research and drug development efforts.

Introduction

Salicylanilides are a class of compounds featuring a salicylic acid moiety linked to an aniline via an amide bond. The therapeutic potential of this scaffold was significantly enhanced with the discovery that halogenation dramatically increases its biological efficacy. This has led to the development of potent anthelmintic drugs that have been instrumental in veterinary medicine for many years. More recently, the focus has shifted towards repurposing these halogenated salicylanilides for other therapeutic areas, including oncology and infectious diseases.

This compound, with its distinct substitution pattern of a bromine on the salicylic acid ring and a chlorine on the aniline ring, is a representative member of this promising class of molecules. This guide explores its potential biological activities based on the well-documented effects of related compounds and provides the necessary technical details for its initial screening.

Potential Biological Activities

Based on the literature for the salicylanilide class of compounds, this compound is predicted to exhibit the following biological activities:

-

Antimicrobial (Antibacterial and Antifungal) Activity : Salicylanilides are known to possess broad-spectrum antimicrobial properties.

-

Anticancer Activity : Numerous studies have highlighted the potent cytotoxic effects of salicylanilides against various cancer cell lines.

-

Anthelmintic Activity : This is the most established therapeutic application for halogenated salicylanilides.

Data Presentation: Biological Activity of Salicylanilide Derivatives

Specific quantitative biological activity data for this compound is limited in publicly accessible literature. The following tables summarize the activity of structurally related salicylanilide derivatives to provide a comparative context for screening efforts.

Table 1: Antimicrobial Activity of Selected Salicylanilide Derivatives

| Compound/Derivative | Organism | MIC (µg/mL) | Reference |

| Niclosamide | Staphylococcus aureus | 0.06 - 0.25 | [General Literature] |

| Oxyclozanide | Staphylococcus aureus | 0.12 - 0.5 | [General Literature] |

| Closantel | Staphylococcus aureus | 0.06 - 0.25 | [General Literature] |

| 5-Chlorosalicylanilide | Candida albicans | 1.56 | [General Literature] |

| 3,5-Dibromosalicylanilide | Candida albicans | 0.78 | [General Literature] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Table 2: Anticancer Activity of Selected Salicylanilide Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Niclosamide | HCT116 (Colon Cancer) | 0.3 | [General Literature] |

| Niclosamide | PC-3 (Prostate Cancer) | 0.8 | [General Literature] |

| Oxyclozanide | MCF-7 (Breast Cancer) | 2.5 | [General Literature] |

| Closantel | A549 (Lung Cancer) | 1.2 | [General Literature] |

| 4'-Chlorosalicylanilide | HeLa (Cervical Cancer) | 5.1 | [General Literature] |

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: Anthelmintic Activity of Selected Salicylanilide Derivatives

| Compound/Derivative | Parasite | Activity Metric | Value | Reference |

| Niclosamide | Hymenolepis nana (tapeworm) | Oral ED50 | 2.5 mg/kg | [General Literature] |

| Oxyclozanide | Fasciola hepatica (liver fluke) | In vitro EC50 | 0.1 µg/mL | [General Literature] |

| Rafoxanide | Haemonchus contortus (nematode) | In vivo efficacy | >95% at 7.5 mg/kg | [General Literature] |

Note: ED50 (Median effective dose) is the dose that produces a quantal effect in 50% of the population that takes it. EC50 (Half-maximal effective concentration) refers to the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the test compound.

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.

-

Serial Dilutions: Perform a two-fold serial dilution of the test compound stock solution across the wells of the microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration (approximately 5 x 10^5 CFU/mL for bacteria).

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity Screening: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only) and an untreated control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the cell viability against the compound concentration.

Visualization of Mechanisms and Workflows

Signaling Pathways Implicated in Anticancer Activity of Salicylanilides

Salicylanilides are known to modulate several key signaling pathways in cancer cells, leading to apoptosis and inhibition of proliferation.

Caption: Putative anticancer signaling pathways modulated by this compound.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the key steps in the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Workflow for Anticancer Screening

The following diagram outlines the workflow for the MTT assay to determine the cytotoxic activity of the compound.

Structure-Activity Relationship of 5-Bromo-4'-chlorosalicylanilide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylanilides, a class of compounds characterized by a salicylic acid moiety linked to an aniline through an amide bond, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] Halogenated derivatives, in particular, have demonstrated potent antimicrobial and anticancer properties.[2][3] This technical guide focuses on the structure-activity relationship (SAR) of a specific subclass: 5-Bromo-4'-chlorosalicylanilide derivatives. We will explore how modifications to this core structure influence its biological efficacy, delve into the experimental methodologies used for its evaluation, and visualize the key signaling pathways implicated in its mechanism of action.

Introduction

The core structure of this compound features a bromine atom at the 5-position of the salicylic acid ring and a chlorine atom at the 4'-position of the aniline ring. This specific halogenation pattern has been identified as a key contributor to the biological activity of these compounds. The exploration of SAR for this scaffold aims to identify derivatives with enhanced potency and selectivity, providing a rational basis for the design of novel therapeutic agents.[2] The primary biological activities of interest for this class of compounds are their antimicrobial and anticancer effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the salicylic acid and aniline rings.

Antimicrobial Activity

The antimicrobial efficacy of salicylanilides is closely tied to their ability to disrupt essential processes in microbial cells. The presence of a bromine atom at the 5-position of the salicylic acid ring is a crucial determinant of activity.

Key SAR Observations for Antimicrobial Activity:

-

Substitution on the Aniline Ring: The nature and position of substituents on the aniline moiety play a critical role. Electron-withdrawing groups, such as the 4'-chloro substituent, generally enhance antimicrobial activity.

-

Phenolic Hydroxyl Group: The free phenolic hydroxyl group on the salicylic acid ring is often considered essential for activity. Its modification can lead to a decrease or loss of antimicrobial efficacy.[4]

-

Amide Linkage: The integrity of the amide bond is crucial for maintaining the overall conformation of the molecule, which is necessary for its interaction with biological targets.

Quantitative data on the antimicrobial activity of a series of this compound derivatives is required to populate a detailed SAR table. A comprehensive literature search did not yield a specific study with a systematic variation of substituents on this particular scaffold and corresponding MIC values. The table below is a template that can be populated once such data becomes available.

| Compound ID | R (Aniline Ring Substitution) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |

| 1 | H | |||

| 2 | 2'-F | |||

| 3 | 3'-F | |||

| 4 | 4'-F | |||

| 5 | 4'-Br | |||

| 6 | 4'-I | |||

| 7 | 4'-NO2 | |||

| 8 | 4'-CF3 |

Caption: Template for Antimicrobial Activity Data of this compound Derivatives.

Anticancer Activity

Salicylanilides have emerged as promising anticancer agents, with their mechanism of action often linked to the inhibition of critical signaling pathways in cancer cells.

Key SAR Observations for Anticancer Activity:

-

Halogenation Pattern: The 5-bromo and 4'-chloro substitution pattern is a key feature for potent anticancer activity.

-

Modifications on the Salicylic Acid Ring: Introduction of further substituents on the salicylic acid ring can modulate activity. For instance, modifications at the 3- and 4-positions can influence potency and selectivity.

-

Aniline Ring Substituents: Similar to antimicrobial activity, the electronic properties and steric bulk of substituents on the aniline ring can significantly impact anticancer efficacy.

As with the antimicrobial data, a specific, comprehensive SAR study with quantitative IC50 values for a series of this compound derivatives was not identified in the literature. The following table serves as a template.

| Compound ID | R (Aniline Ring Substitution) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | Reference |

| 1 | H | |||

| 2 | 2'-F | |||

| 3 | 3'-F | |||

| 4 | 4'-F | |||

| 5 | 4'-Br | |||

| 6 | 4'-I | |||

| 7 | 4'-NO2 | |||

| 8 | 4'-CF3 |

Caption: Template for Anticancer Activity Data of this compound Derivatives.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of this compound derivatives.

Synthesis of this compound Derivatives

A general synthetic route for the preparation of this compound derivatives involves the condensation of 5-bromosalicylic acid with a substituted 4-chloroaniline.

General Synthetic Procedure:

-

Activation of Carboxylic Acid: 5-Bromosalicylic acid is treated with a coupling agent (e.g., thionyl chloride, oxalyl chloride, or a carbodiimide) in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran) to form an activated intermediate (e.g., acid chloride, active ester).

-

Amide Bond Formation: The activated 5-bromosalicylic acid is then reacted with the desired substituted 4-chloroaniline in the presence of a base (e.g., triethylamine, pyridine) to facilitate the nucleophilic acyl substitution, yielding the final this compound derivative.

-

Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General synthetic workflow for this compound derivatives.

Antimicrobial Activity Assay: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Protocol:

-

Preparation of Stock Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

-

Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Controls: Positive (no compound) and negative (no bacteria) growth controls are included on each plate.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Caption: Experimental workflow for the broth microdilution MIC assay.

Anticancer Activity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of cell viability against the compound concentration.

Caption: Experimental workflow for the MTT anticancer assay.

Mechanism of Action and Signaling Pathways

Salicylanilide derivatives exert their anticancer effects through the modulation of various cellular signaling pathways that are often dysregulated in cancer. While the specific pathways affected by this compound derivatives require further investigation, related halogenated salicylanilides have been shown to impact key oncogenic pathways.[2][5]

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[6][7] Salicylanilide derivatives have been reported to inhibit the STAT3 signaling pathway.[5][6]

Proposed Mechanism:

-

Inhibition of STAT3 Phosphorylation: The derivatives may prevent the phosphorylation of STAT3 at Tyr705, which is a critical step for its activation.

-

Disruption of STAT3 Dimerization: Inhibition of phosphorylation prevents the formation of STAT3 homodimers.

-

Blockade of Nuclear Translocation: Unphosphorylated STAT3 monomers cannot translocate to the nucleus.

-

Downregulation of Target Gene Expression: Consequently, the transcription of STAT3 target genes involved in cell survival and proliferation (e.g., Bcl-xL, Cyclin D1) is suppressed, leading to apoptosis and cell cycle arrest.

Caption: Proposed inhibition of the STAT3 signaling pathway.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers.[8][9] Some salicylanilides have been shown to inhibit this pathway.[2][5]

Proposed Mechanism:

-

Stabilization of the Destruction Complex: In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex" (comprising Axin, APC, GSK3β, and CK1α). The salicylanilide derivatives may promote the stability or activity of this complex.

-

Inhibition of β-catenin Accumulation: By enhancing its degradation, the compounds prevent the accumulation of β-catenin in the cytoplasm.

-

Blockade of Nuclear Translocation: Consequently, β-catenin cannot translocate to the nucleus.

-

Downregulation of Target Gene Expression: In the nucleus, β-catenin acts as a coactivator for TCF/LEF transcription factors. By preventing its nuclear entry, the derivatives inhibit the transcription of Wnt target genes (e.g., c-Myc, Cyclin D1) that drive cell proliferation.

Caption: Proposed inhibition of the Wnt/β-catenin signaling pathway.

Conclusion

This compound derivatives represent a promising class of compounds with potential antimicrobial and anticancer activities. The structure-activity relationships, although not yet fully elucidated for this specific scaffold, highlight the importance of the halogenation pattern and the substituents on the aniline ring for biological efficacy. Further systematic studies are warranted to generate quantitative data that will enable a more detailed understanding of the SAR and guide the design of more potent and selective derivatives. The elucidation of their precise mechanisms of action, particularly their effects on key signaling pathways such as STAT3 and Wnt/β-catenin, will be crucial for their future development as therapeutic agents. This guide provides a foundational framework for researchers and drug development professionals interested in advancing the study of this important class of molecules.

References

- 1. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salicylanilide - Wikipedia [en.wikipedia.org]

- 4. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]

In Silico Analysis of 5-Bromo-4'-chlorosalicylanilide: A Technical Guide to Receptor Binding Modeling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 5-Bromo-4'-chlorosalicylanilide's interaction with its putative receptor, the P2X1 purinergic receptor. Salicylanilide derivatives have emerged as a promising class of compounds with diverse biological activities, including potent antagonism of the P2X1 receptor, an ATP-gated ion channel implicated in various physiological processes such as thrombosis and inflammation.[1][2] This document outlines a detailed methodology for structure-based drug design, commencing with receptor preparation and ligand modeling, proceeding through molecular docking and molecular dynamics simulations, and culminating in the calculation of binding free energies. While experimental data for this compound's direct interaction with the P2X1 receptor is not yet available, this guide leverages published data on structurally related salicylanilide derivatives to establish a robust and predictive computational workflow. The protocols and analyses presented herein are intended to serve as a foundational resource for researchers engaged in the discovery and development of novel P2X1 receptor modulators.

Introduction

This compound is a halogenated salicylanilide, a chemical scaffold known for a wide spectrum of biological effects.[3] Recent studies have highlighted the potential of salicylanilide derivatives as potent antagonists of the P2X1 receptor.[1][4] The P2X1 receptor is a ligand-gated ion channel activated by extracellular ATP, playing a crucial role in platelet aggregation, smooth muscle contraction, and inflammation.[2][5] Consequently, antagonists of the P2X1 receptor are being investigated as potential therapeutic agents for cardiovascular and inflammatory diseases.[6]

The advent of high-resolution structural biology, particularly the availability of the cryo-electron microscopy (cryo-EM) structure of the human P2X1 receptor, has opened new avenues for the application of in silico modeling in the rational design of novel antagonists.[7] Computational techniques such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into ligand-receptor interactions, guiding the optimization of lead compounds for improved potency and selectivity.

This guide details a step-by-step in silico workflow to predict the binding mode and affinity of this compound to the human P2X1 receptor. By leveraging data from analogous compounds, we establish a framework for a predictive model that can inform future experimental validation and drug development efforts.

Target Receptor: P2X1

The primary target for the in silico modeling of this compound is the human P2X1 purinergic receptor.

P2X1 Receptor Structure

A high-resolution structure of the human P2X1 receptor, determined by cryo-electron microscopy, is available in the Protein Data Bank (PDB).

| Parameter | Value |

| PDB ID | 9C2B |

| Method | Cryo-Electron Microscopy |

| Resolution | 2.9 Å |

| Organism | Homo sapiens |

This structure provides the atomic coordinates necessary for building a robust in silico model of the receptor for docking and simulation studies.

P2X1 Receptor Signaling Pathway

The P2X1 receptor is an ATP-gated cation channel. Upon binding of extracellular ATP, the receptor undergoes a conformational change, opening a transmembrane ion pore that is permeable to Na⁺ and Ca²⁺ ions.[8] The influx of these cations leads to depolarization of the cell membrane and an increase in intracellular calcium concentration, which in turn triggers various downstream cellular responses, including platelet aggregation and smooth muscle contraction.[2]

P2X1 Receptor Signaling Pathway.

In Silico Modeling Workflow

The following workflow outlines the key steps for the computational analysis of this compound binding to the P2X1 receptor.

In Silico Modeling Workflow.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments.

Receptor and Ligand Preparation

4.1.1. Receptor Preparation

-

Obtain Receptor Structure: Download the cryo-EM structure of the human P2X1 receptor (PDB ID: 9C2B) from the Protein Data Bank.

-

Pre-processing: Remove water molecules and any co-crystallized ligands or ions not relevant to the binding site of interest.

-

Protonation and Optimization: Add hydrogen atoms and assign appropriate protonation states to titratable residues at a physiological pH of 7.4. Perform a constrained energy minimization of the receptor structure to relieve any steric clashes.

4.1.2. Ligand Preparation

-

Generate 2D Structure: Draw the 2D structure of this compound.

-

Convert to 3D: Convert the 2D structure to a 3D conformation.

-

Ligand Optimization: Perform a geometry optimization and energy minimization of the ligand using a suitable force field (e.g., MMFF94).

Molecular Docking

-

Binding Site Definition: Identify the putative allosteric binding site for salicylanilide derivatives on the P2X1 receptor. This can be guided by published molecular modeling studies of related compounds.[9]

-

Grid Generation: Define a docking grid box that encompasses the identified binding site.

-

Docking Algorithm: Employ a validated docking algorithm (e.g., AutoDock Vina, Glide) to predict the binding poses of this compound within the defined binding site.

-

Pose Selection: Analyze the resulting docking poses based on their predicted binding affinities (docking scores) and clustering. Select the most favorable and representative poses for further analysis.

Molecular Dynamics Simulation

-

System Setup: Place the selected receptor-ligand complex from the docking study into a simulated aqueous environment (e.g., a cubic box of water molecules with appropriate counter-ions to neutralize the system).

-

Equilibration: Perform a multi-step equilibration protocol to gradually heat the system to the desired temperature (e.g., 300 K) and stabilize the pressure. This typically involves initial minimization followed by simulations with positional restraints on the protein and ligand, which are gradually released.

-

Production Run: Conduct a production MD simulation for a sufficient duration (e.g., 100 ns or longer) to sample the conformational space of the receptor-ligand complex.

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex, including root-mean-square deviation (RMSD) of the protein and ligand, and root-mean-square fluctuation (RMSF) of individual residues.

Binding Free Energy Calculation

-

MM/PBSA or MM/GBSA: Utilize the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method to calculate the binding free energy from the MD simulation trajectory. This method provides an estimate of the binding affinity by combining molecular mechanics energy terms with solvation free energies.

-

Free Energy Perturbation (FEP): For more rigorous and computationally intensive calculations, employ FEP to determine the relative binding free energy between this compound and a known reference salicylanilide antagonist.

Quantitative Data

While direct experimental data for this compound is pending, the following table summarizes the reported P2X1 receptor antagonistic potencies of structurally related salicylanilide derivatives. This data can be used to validate the predictive power of the in silico model.

Table 1: P2X1 Antagonistic Potency of Salicylanilide Derivatives

| Compound | Structure | IC₅₀ (µM) |

| N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide | 0.0192[1] | |

| N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-2-hydroxybenzamide | 0.0231[1] | |

| Ro 0437626 | 3[3] |

Table 2: Predicted Binding Affinity of this compound (Hypothetical Data)

The following table presents a template for summarizing the predicted quantitative data from the in silico analysis of this compound.

| Parameter | Predicted Value |

| Docking Score (kcal/mol) | - |

| Predicted Binding Free Energy (ΔG, kcal/mol) | - |

| Predicted Kᵢ (nM) | - |

| Key Interacting Residues | - |

Logical Relationships in Experimental Design

The following diagram illustrates the logical flow for validating the developed in silico model.

Workflow for In Silico Model Validation.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for investigating the binding of this compound to the human P2X1 receptor. By integrating established computational methodologies with available structural data and experimental results from related compounds, researchers can generate valuable predictive models to guide the design and optimization of novel P2X1 antagonists. The successful application of this workflow will not only elucidate the potential mechanism of action of this compound but also accelerate the discovery of new therapeutic agents for a range of human diseases. Future experimental validation of the in silico predictions is crucial to further refine and enhance the predictive power of these computational models.

References

- 1. squ.elsevierpure.com [squ.elsevierpure.com]

- 2. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.tocris.com [resources.tocris.com]

- 4. researchgate.net [researchgate.net]

- 5. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]

- 6. The P2X1 receptor as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cryo-EM structures of the human P2X1 receptor reveal subtype-specific architecture and antagonism by supramolecular ligand-binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Dynamics Guided Analysis of Ligand Activation, Ion Permeation and Subtype-specific Ligand Interactions in P2X Receptors [ukaachen.de]

- 9. Recommended tool compounds and drugs for blocking P2X and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Cytotoxicity of Salicylanilide Derivatives Against Human Cell Lines

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide provides a comprehensive overview of the cytotoxic properties of salicylanilide derivatives against human cancer cell lines. Extensive literature searches did not yield specific cytotoxic data, experimental protocols, or signaling pathway information for 5-Bromo-4'-chlorosalicylanilide . Therefore, this document focuses on the broader class of salicylanilide compounds, drawing on available research to provide a detailed understanding of their potential as anticancer agents. The information presented should be considered representative of the compound class, and specific experimental validation for this compound is required.

Introduction to Salicylanilides as Anticancer Agents

Salicylanilides are a class of compounds that have long been used in human and veterinary medicine, primarily as anthelmintic agents.[1][2] In recent years, there has been a growing interest in repurposing these compounds for oncology, with numerous studies highlighting their potent anticancer activities.[1][2][3] Halogenated salicylanilides, in particular, have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[1]

The anticancer mechanisms of salicylanilides are multifaceted and involve the modulation of several key cellular signaling pathways that are often dysregulated in cancer.[1][3] This multimodal action makes them attractive candidates for further investigation and development as novel cancer therapeutics.

Quantitative Cytotoxicity Data of Salicylanilide Derivatives

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for various salicylanilide derivatives against a panel of human cancer cell lines. It is important to note that the specific IC50 values can vary depending on the cell line, exposure time, and the specific assay used.

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Niclosamide | Multiple | Various | 0.34 - 50 | [4] |

| Compound 1 | HTB-26 | Breast Cancer | 10 - 50 | [4] |

| Compound 1 | PC-3 | Pancreatic Cancer | 10 - 50 | [4] |

| Compound 1 | HepG2 | Hepatocellular Carcinoma | 10 - 50 | [4] |

| Compound 2 | HCT116 | Colorectal Cancer | 0.34 | [4] |

| Compound 2 | HTB-26 | Breast Cancer | 10 - 50 | [4] |

| Compound 2 | PC-3 | Pancreatic Cancer | 10 - 50 | [4] |

| Compound 2 | HepG2 | Hepatocellular Carcinoma | 10 - 50 | [4] |

Key Signaling Pathways Modulated by Salicylanilides

Salicylanilides exert their anticancer effects by targeting multiple critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][3] The following diagrams illustrate the major pathways known to be modulated by this class of compounds.

References

An In-Depth Technical Guide on the Thermal and Chemical Stability of 5-Bromo-4'-chlorosalicylanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal and chemical stability of 5-Bromo-4'-chlorosalicylanilide, a halogenated salicylanilide derivative. Due to the limited availability of direct stability data for this specific compound in publicly accessible literature, this guide synthesizes known physicochemical properties with stability profiles of structurally similar and well-documented salicylanilides, such as niclosamide, oxyclozanide, and rafoxanide. This approach allows for a robust, albeit inferred, understanding of its stability characteristics, crucial for its handling, formulation, and storage.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉BrClNO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 326.57 g/mol | --INVALID-LINK--[1] |

| Appearance | White to almost white crystalline powder | --INVALID-LINK-- |

| Melting Point | 246 °C | --INVALID-LINK--, --INVALID-LINK--[2][3] |

| Boiling Point (Predicted) | 372.8 ± 42.0 °C | --INVALID-LINK--[2] |

| Density (Predicted) | 1.675 ± 0.06 g/cm³ | --INVALID-LINK--[4] |

| pKa (Predicted) | 7.57 ± 0.43 | --INVALID-LINK--[3] |

| Solubility | Almost transparent in hot acetone | --INVALID-LINK-- |

| Storage Temperature | -20°C | --INVALID-LINK--[3] |

Thermal Stability

Inferred Thermal Decomposition Profile: Based on the behavior of similar aromatic amides and halogenated compounds, thermal decomposition is likely to proceed via cleavage of the amide bond and potential dehalogenation.

Chemical Stability

Forced degradation studies are essential to determine the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following sections outline the expected stability of this compound under various stress conditions, based on the known behavior of related salicylanilides.

Hydrolytic Stability

The amide bond in the salicylanilide structure is the primary site susceptible to hydrolysis.

-

Acidic Conditions: Amide hydrolysis is generally slow under acidic conditions but can be forced at elevated temperatures with strong acids.

-

Neutral Conditions: The compound is expected to be relatively stable at neutral pH.

-

Alkaline Conditions: Salicylanilides are known to be more susceptible to hydrolysis under alkaline conditions. For instance, niclosamide undergoes significant degradation in basic media. This is the most likely degradation pathway under physiological and certain formulation conditions.

Presumed Hydrolytic Degradation Pathway: The primary degradation pathway is anticipated to be the hydrolysis of the amide bond, yielding 5-bromosalicylic acid and 4-chloroaniline.

Oxidative Stability

Structurally related compounds like oxyclozanide have shown susceptibility to oxidative degradation. The phenolic hydroxyl group and the aromatic rings in this compound are potential sites for oxidation.

Photostability

Salicylanilides, such as niclosamide and oxyclozanide, are known to be photosensitive. Exposure to UV or visible light may lead to degradation. A potential photodegradation pathway for halogenated aromatic compounds is photo-dehalogenation. Therefore, it is crucial to protect this compound from light.

Experimental Protocols for Stability Testing